molecular formula C10H20O4Si B14233094 Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester CAS No. 496067-95-9

Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester

Cat. No.: B14233094
CAS No.: 496067-95-9
M. Wt: 232.35 g/mol
InChI Key: UDTUHSBHZZSYFI-UHFFFAOYSA-N
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Description

Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester is a chemical compound with the molecular formula C9H20O3Si2. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a (2-propenyloxy)[(trimethylsilyl)oxy] group, and the carboxyl group is esterified with an ethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester typically involves the reaction of acetic acid with (2-propenyloxy)[(trimethylsilyl)oxy] alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The (2-propenyloxy)[(trimethylsilyl)oxy] group can also interact with enzymes and other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but with different substituents.

    Cinnamic acid, α,p-bis(trimethylsiloxy)-, trimethylsilyl ester: Another related compound with similar functional groups.

Properties

CAS No.

496067-95-9

Molecular Formula

C10H20O4Si

Molecular Weight

232.35 g/mol

IUPAC Name

ethyl 2-prop-2-enoxy-2-trimethylsilyloxyacetate

InChI

InChI=1S/C10H20O4Si/c1-6-8-13-10(9(11)12-7-2)14-15(3,4)5/h6,10H,1,7-8H2,2-5H3

InChI Key

UDTUHSBHZZSYFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OCC=C)O[Si](C)(C)C

Origin of Product

United States

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